molecular formula C23H27N3O4S B11001254 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11001254
M. Wt: 441.5 g/mol
InChI Key: PJZUZJAOFAKZNB-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a piperidine-3-carboxamide core substituted with a phenylsulfonyl group at position 1 and an N-linked 1-(2-methoxyethyl)-1H-indol-4-yl moiety. The structure combines features of sulfonamide, indole, and piperidine derivatives, which are commonly associated with CNS-targeting activity, such as serotonin receptor modulation or cholinesterase inhibition .

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[1-(2-methoxyethyl)indol-4-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-30-16-15-25-14-12-20-21(10-5-11-22(20)25)24-23(27)18-7-6-13-26(17-18)31(28,29)19-8-3-2-4-9-19/h2-5,8-12,14,18H,6-7,13,15-17H2,1H3,(H,24,27)

InChI Key

PJZUZJAOFAKZNB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via an alkylation reaction using a suitable alkylating agent.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor.

    Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key structural motifs with several derivatives (Table 1):

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituent Variations Molecular Weight Reference
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide (Target) Piperidine-3-carboxamide - 1-(2-Methoxyethyl)-indole
- Phenylsulfonyl
~455.5 g/mol† N/A
N-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide (6h) Piperidine-3-carboxamide - 2-(Pyrrolidin-1-yl)-2-oxoethyl 354.0 g/mol
N-(2-Morpholino-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide (6i) Piperidine-3-carboxamide - 2-Morpholino-2-oxoethyl 380.1 g/mol
N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (2) Indole-3-carboxamide - 4-Methoxy-6-methyl-2-oxopyridinylmethyl
- Piperidin-4-yl-ethyl
451.5 g/mol
2-Methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide (3) Indole-3-carboxamide - 1-Methylpiperidin-4-yl-ethyl 451.5 g/mol
Y043-2283 (N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide) Benzothiazole-6-carboxamide - 2-Methyl-benzothiazole
- 1-(2-Methoxyethyl)-indole
~393.4 g/mol

†Calculated based on molecular formula.

Key Observations:
  • Piperidine vs. Indole Cores : The target compound’s piperidine-3-carboxamide core differentiates it from indole-3-carboxamide derivatives (e.g., compounds 2, 3), which often prioritize indole-based interactions with biological targets .
  • Sulfonyl Group : The phenylsulfonyl group in the target compound is absent in Y043-2283 (replaced by benzothiazole), suggesting divergent binding mechanisms .

Physicochemical Properties

Data from analogs highlight trends in melting points and solubility (Table 2):

Table 2: Physical Properties of Analogues
Compound Name Melting Point (°C) Yield (%) Notes on Solubility Reference
N-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide (6h) 138–140 66 Likely polar due to pyrrolidinone and sulfonyl groups
N-(2-Morpholino-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide (6i) 178–180 79 Higher melting point due to morpholine’s rigidity
N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (2) N/A 66 Purified via silica chromatography (DCM:MeOH:NH4OH)
Y043-2283 N/A N/A Screening compound; likely soluble in DMSO
  • The target compound’s methoxyethyl group may lower its melting point compared to morpholine-containing analogs (e.g., 6i) due to increased flexibility.
  • High yields (66–79%) in piperidine derivatives suggest robust synthetic routes for scaling .

Inferred Structure-Activity Relationships (SAR)

  • Sulfonyl Group : Critical for hydrogen bonding or hydrophobic interactions in receptor binding (evident in 6h, 6i, and the target compound) .
  • Methoxyethyl Indole : May improve blood-brain barrier penetration compared to bulkier substituents (e.g., benzylpiperidine in compound 12) .
  • Piperidine vs. Indole Core : Piperidine derivatives (target, 6h, 6i) may favor cholinesterase inhibition, while indole-carboxamides (2, 3) could target serotonin receptors .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The compound features an indole moiety , a sulfonyl group , and a piperidine structure , contributing to its diverse pharmacological properties. The indole part is commonly found in various natural products and pharmaceuticals, while the sulfonamide group is often linked to antibacterial activity. The piperidine ring enhances the compound's structural complexity and may influence its biological interactions .

Synthesis of the Compound

The synthesis typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. These synthetic routes are standard in organic chemistry and highlight the compound's versatility .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, related indole derivatives have shown potent antiproliferative effects against breast cancer cell lines, with IC50 values in the low nanomolar range. These compounds induce cell cycle arrest and apoptosis, particularly in estrogen receptor-positive MCF-7 cells .

Antimicrobial Properties

The sulfonamide component suggests potential antibacterial activity. Studies have demonstrated that structurally related compounds possess low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, some derivatives have shown MIC values as low as 0.98 μg/mL against MRSA .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
1-(2-methoxyethyl)-indoleIndole moietyAnticancer activity
PhenylsulfonamideSulfonamide groupAntibacterial properties
Piperidinocarboxamide derivativesPiperidine ringNeurological effects

This table illustrates the diversity within this class of chemical structures and underscores the potential uniqueness of this compound regarding its specific biological activity .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiproliferative Studies : A study highlighted that certain indole derivatives caused significant G2/M phase cell cycle arrest in cancer cells and induced apoptosis through targeting tubulin polymerization .
  • Antibacterial Research : Another investigation revealed that indolylquinazolinones displayed high activity against staphylococci, with one compound achieving an MIC of 3.90 μg/mL against Staphylococcus aureus .

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